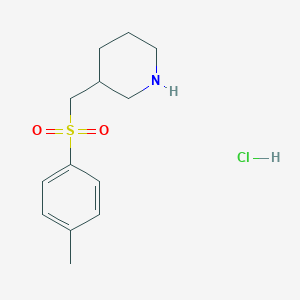
1-(3-Chloro-2-fluorophenyl)propan-1-ol
Overview
Description
“1-(3-Chloro-2-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO . It is also known as "3-Chloro-α-ethyl-2-fluorobenzenemethanol" .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-2-fluorophenyl)propan-1-ol” can be represented by the InChI code1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 . This indicates the presence of a chloro group at the 3rd position and a fluoro group at the 2nd position on the phenyl ring . Physical And Chemical Properties Analysis
The molecular weight of “1-(3-Chloro-2-fluorophenyl)propan-1-ol” is 188.63 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Intramolecular Cyclization and Chroman Synthesis
- Intramolecular Nucleophilic Substitutions of Co-ordinated Aryl Halides : Demonstrates the cyclization of 3-(o-Fluorophenyl)propan-1-ol to chroman through chromium tricarbonyl complexes or by the action of specific rhodium(III) cations, highlighting a method for creating chromans from fluorophenylpropanols (Houghton, Voyle, & Price, 1980).
Enzymatic Synthesis of Enantiomers
- Lipase-Catalyzed Synthesis of Both Enantiomers : Focuses on the lipase-catalyzed synthesis of both enantiomers of various 1-aryl-3-chloropropan-1-ols, including methods for producing enantiopure compounds with high enantiomeric excess, showcasing the use of enzymatic processes in achieving high-purity enantiomers (Pop et al., 2011).
Catalytic Transfer Hydrogenation
- Ionic Liquid Based Ru(II)–Phosphinite Compounds in Catalysis : Describes the preparation and use of Ru(II)–phosphinite compounds for catalytic transfer hydrogenation, presenting a novel approach to catalysis involving ionic compounds and their efficiency in converting ketones to alcohols with high conversion rates (Aydemir et al., 2014).
Asymmetric Synthesis
- Asymmetric Synthesis Using Saccharomyces cerevisiae Reductase : Discusses the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate for antidepressant drugs, highlighting the potential for microbial enzymes in selective synthesis processes (Choi et al., 2010).
Mechanism of Action
properties
IUPAC Name |
1-(3-chloro-2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHURBVMAYTKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-fluorophenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



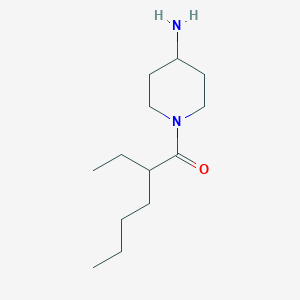
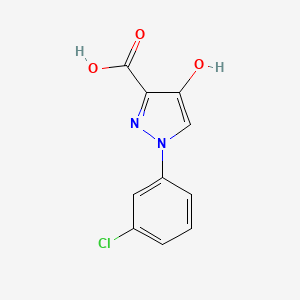
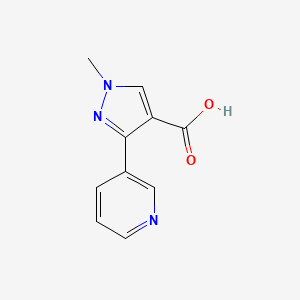
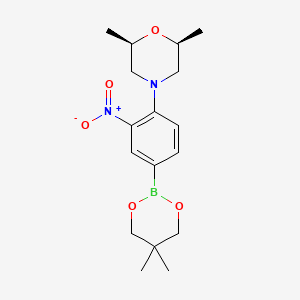
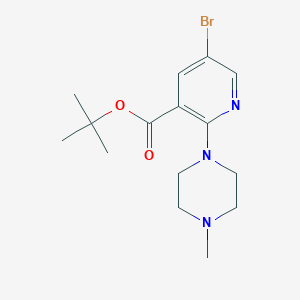
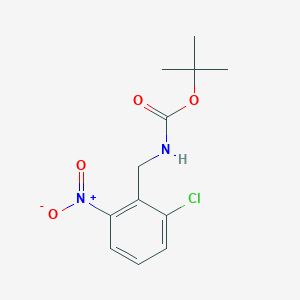
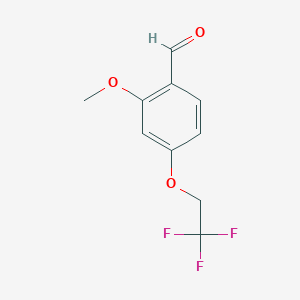

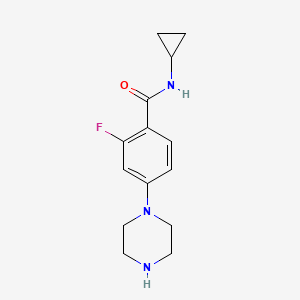
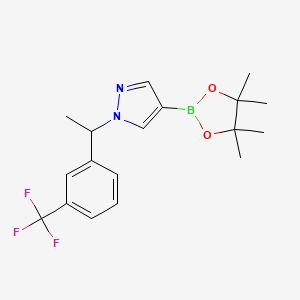
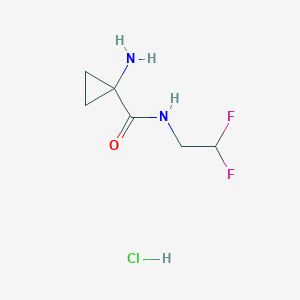
![[1-(2-Bromo-4-methylphenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1490535.png)
